1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine

Lipophilicity Drug-likeness ADME

1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-pyrazol-4-amine (CAS 1465246-80-3) is a synthetic pyrazole derivative featuring a tetrahydrofuran moiety tethered via a three-carbon propyl chain. It belongs to the aminopyrazole class, which is widely explored for Checkpoint Kinase 1 (CHK1) inhibition in oncology research.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13536929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CC(OC1)CCCN2C=C(C=N2)N
InChIInChI=1S/C10H17N3O/c11-9-7-12-13(8-9)5-1-3-10-4-2-6-14-10/h7-8,10H,1-6,11H2
InChIKeyOTEPIZNYMCBCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-pyrazol-4-amine: A Differentiated Pyrazole Building Block for Kinase-Focused Discovery


1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-pyrazol-4-amine (CAS 1465246-80-3) is a synthetic pyrazole derivative featuring a tetrahydrofuran moiety tethered via a three-carbon propyl chain. It belongs to the aminopyrazole class, which is widely explored for Checkpoint Kinase 1 (CHK1) inhibition in oncology research . The compound exhibits a calculated logP of 0.57, one asymmetric center, and an Fsp³ of 0.7, indicating a balanced three-dimensional character desirable for fragment-based or lead-like screening libraries .

Why In-Class Pyrazole-THF Analogs Cannot Substitute 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-pyrazol-4-amine


Structurally similar pyrazole-tetrahydrofuran compounds differ fundamentally in linker length, amine regiochemistry, and resulting physicochemical profiles, making them non-interchangeable in biological assays. Even seemingly minor modifications—such as replacing the propyl linker with a methylene bridge or moving the amine from the 4- to the 3-position—produce large shifts in lipophilicity (Δ logP > 1.2), hydrogen-bond acceptor count, and conformational flexibility . These differences directly impact membrane permeability, solubility, and target-binding geometry, invalidating the assumption that any pyrazole-THF analog will perform equivalently in biochemical or cellular settings.

Quantitative Differentiation of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-pyrazol-4-amine Against Closest Analogs


Lipophilicity (logP) Differentiation Against Methylene-Linked and 3-Amino Regioisomers

The target compound exhibits an intermediate calculated logP of 0.57, which is 1.24 log units higher than the methylene-linked analog 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-amine (logP -0.67) and 0.86 log units lower than the 3-amino regioisomer 1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine (logP 1.42) . This moderate lipophilicity places the compound in a favorable range for both aqueous solubility and passive membrane permeability, avoiding the extremes of either comparator.

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Acceptor Count Differentiates Binding Motifs from the 3-Amino Isomer

The target compound possesses 3 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), compared to 4 HBA and 1 HBD for its 3-amino regioisomer . The additional HBA in the 3-amino variant arises from the pyrazole ring nitrogen at position 2, which is sterically inaccessible for classical hinge-binding when the amine is at the 4-position. This difference alters the geometry and strength of key kinase hinge-region interactions.

Hydrogen bonding Kinase inhibitor design Molecular recognition

Linker Length and Conformational Flexibility: Propyl vs. Methylene Tether

The target compound incorporates a three-carbon propyl linker (rotatable bonds = 4) connecting the pyrazole core to the tetrahydrofuran ring, whereas the methylene analog contains a single-carbon linker (rotatable bonds = 2) . The extended linker increases the distance between the two rings from ~2.5 Å to ~5.0 Å, potentially enabling the THF oxygen to engage in additional water-mediated or direct polar contacts beyond the immediate vicinity of the pyrazole hinge-binding region.

Conformational flexibility Linker optimization Fragment-based design

Chiral Center and Fraction sp³ (Fsp³) as a Metric of Three-Dimensionality

The target compound contains one asymmetric carbon (at the tetrahydrofuran 2-position) and exhibits an Fsp³ of 0.7, compared to an Fsp³ of 0.75 for the methylene analog and 0.7 for the 3-amino isomer . While all three compounds share high sp³ character, the target compound's chiral center, combined with its intermediate logP and longer linker, yields a unique three-dimensional pharmacophore that is distinct from the flat, aromatic-dominated scaffolds common in many screening libraries.

Chiral building block Fsp³ Lead-likeness

Optimal Application Scenarios for 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-pyrazol-4-amine Based on Verified Differentiation


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

When optimizing a CHK1 inhibitor series, medicinal chemists can employ 1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-4-amine as a core scaffold that offers a logP of 0.57—positioned centrally between the overly hydrophilic methylene analog (logP -0.67) and the excessively lipophilic 3-amino isomer (logP 1.42). This intermediate lipophilicity reduces the risk of poor membrane permeability or high metabolic clearance that would plague either extreme, enabling more efficient multiparameter optimization .

Fragment-Based Screening Libraries Targeting Extended ATP-Binding Pockets

The propyl linker provides a ~5 Å reach that allows the tetrahydrofuran oxygen to probe secondary pockets beyond the hinge region of kinases, a capability absent in the methylene-tethered analog. This makes the compound a valuable fragment for exploring binding sites in kinases with extended ATP clefts, where optimal linker geometry can enhance both potency and selectivity .

Chiral Building Block for Stereoselective Synthesis

With one defined asymmetric center at the tetrahydrofuran 2-position, the compound serves as a chiral precursor for the synthesis of enantiopure pyrazole libraries. The combination of chirality, high Fsp³ (0.7), and moderate logP aligns with modern medicinal chemistry guidelines favoring three-dimensional scaffolds over flat aromatics, supporting the construction of lead-like compound collections .

Regioisomeric Purity-Dependent Biological Profiling

The distinct hydrogen-bond acceptor count of the 4-amine isomer (HBA = 3) versus the 3-amine isomer (HBA = 4) can be exploited in structure-activity relationship (SAR) studies to interrogate the role of hinge-region hydrogen bonding. Procurement of the verifiably pure 4-amine regioisomer (98% purity) ensures unambiguous biological readouts, avoiding confounding effects from regioisomeric contamination .

Quote Request

Request a Quote for 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.